6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one
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Overview
Description
6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, an ethyl group at the 4th position, and a 4-methylphenylmethoxy group at the 7th position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Chlorination: The chromen-2-one core is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Ethylation: The 4th position of the chromen-2-one core is ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Methoxylation: The final step involves the introduction of the 4-methylphenylmethoxy group at the 7th position. This can be achieved through the reaction of the intermediate compound with 4-methylphenylmethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: Lacks the chloro group at the 6th position.
6-chloro-4-ethyl-2H-chromen-2-one: Lacks the 7-[(4-methylphenyl)methoxy] group.
7-[(4-methylphenyl)methoxy]-2H-chromen-2-one: Lacks both the chloro and ethyl groups.
Uniqueness
6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one is unique due to the presence of all three substituents (chloro, ethyl, and 4-methylphenylmethoxy) on the chromen-2-one core, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClO3 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
6-chloro-4-ethyl-7-[(4-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C19H17ClO3/c1-3-14-8-19(21)23-17-10-18(16(20)9-15(14)17)22-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
LQVAFRHDNPCTGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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